molecular formula C20H24ClN B12797401 1-(2-Chloroethyl)-3-diphenylmethylpiperidine, (+)- CAS No. 802278-62-2

1-(2-Chloroethyl)-3-diphenylmethylpiperidine, (+)-

Cat. No.: B12797401
CAS No.: 802278-62-2
M. Wt: 313.9 g/mol
InChI Key: YDXJKFLKXFKVPS-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-diphenylmethylpiperidine, (+)- is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine, (+)- typically involves the reaction of diphenylmethylpiperidine with 2-chloroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-diphenylmethylpiperidine, (+)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-3-diphenylmethylpiperidine, (+)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine, (+)- involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, or other biomolecules. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Another alkylating agent used in chemotherapy.

    Lomustine: A nitrosourea compound similar to CCNU, used in the treatment of brain tumors and Hodgkin’s lymphoma.

    Semustine: An alkylating nitrosourea compound used in chemotherapy.

Uniqueness

1-(2-Chloroethyl)-3-diphenylmethylpiperidine, (+)- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its diphenylmethyl group may contribute to its lipophilicity and ability to cross biological membranes, enhancing its potential as a therapeutic agent.

Properties

CAS No.

802278-62-2

Molecular Formula

C20H24ClN

Molecular Weight

313.9 g/mol

IUPAC Name

3-benzhydryl-1-(2-chloroethyl)piperidine

InChI

InChI=1S/C20H24ClN/c21-13-15-22-14-7-12-19(16-22)20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2

InChI Key

YDXJKFLKXFKVPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCCl)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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